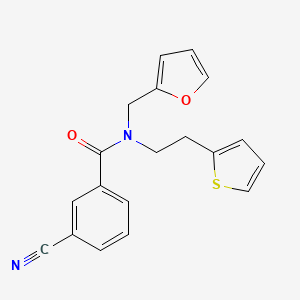
N-(2-methoxy-4-nitrophenyl)-2-(4-(methylsulfonyl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-methoxy-4-nitrophenyl)-2-(4-(methylsulfonyl)phenyl)acetamide, commonly known as MNPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MNPA belongs to the class of organic compounds known as acetanilides and is synthesized through a series of chemical reactions.
Scientific Research Applications
Catalytic Hydrogenation in Dye Synthesis
- N-(3-Amino-4-methoxyphenyl)acetamide, an intermediate in the production of azo disperse dyes, can be synthesized by the hydrogenation of N-(3-nitro-4-methoxyphenyl)acetamide. This process utilizes a Pd/C catalyst for high activity and selectivity, offering a green synthesis approach (Zhang Qun-feng, 2008).
Herbicide Metabolism
- Research on chloroacetamide herbicides like acetochlor, alachlor, and metolachlor (similar in structure to the compound ) shows that their metabolism involves a complex pathway leading to DNA-reactive products. This study provides insights into how similar compounds are processed in biological systems (Coleman et al., 2000).
Synthesis of Pharmaceutical Compounds
- N-(4-Amino-2-methoxyphenyl)acetamide is a product in the synthesis of an anticancer drug's side chain (Amsacrine). This compound is obtained through the reduction of N-(2-methoxy-4-nitrophenyl)acetamide, illustrating its role in pharmaceutical manufacturing (Robin et al., 2002).
Antimalarial Activity
- The compound plays a role in the synthesis of antimalarial drugs. A study on the synthesis and structure-activity relationships of tebuquine analogs, which includes similar compounds, highlights its potential in medicinal chemistry (Werbel et al., 1986).
Photocatalytic Degradation
- In environmental applications, compounds like metolachlor, which shares a part of its structure with N-(2-methoxy-4-nitrophenyl)-2-(4-(methylsulfonyl)phenyl)acetamide, have been studied for photocatalytic degradation. This provides insights into how similar compounds might be broken down in environmental contexts (Pignatello & Sun, 1995).
properties
IUPAC Name |
N-(2-methoxy-4-nitrophenyl)-2-(4-methylsulfonylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O6S/c1-24-15-10-12(18(20)21)5-8-14(15)17-16(19)9-11-3-6-13(7-4-11)25(2,22)23/h3-8,10H,9H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKVUGEJGPFXPOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)CC2=CC=C(C=C2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxy-4-nitrophenyl)-2-(4-(methylsulfonyl)phenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 5-{[(3-chloropyrazin-2-yl)methyl]sulfamoyl}furan-3-carboxylate](/img/structure/B2689919.png)
![(E)-4-(Dimethylamino)-N-[(5-fluoro-1,2-benzoxazol-3-yl)methyl]but-2-enamide](/img/structure/B2689920.png)
![N-(4-chloro-2-methoxy-5-methylphenyl)-4-ethyl-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2689921.png)
![N-(3,4-difluorophenyl)-2-[7-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,8-naphthyridin-1(4H)-yl]acetamide](/img/structure/B2689922.png)

![4-[4-(2-Methyl-1,3-oxazol-4-yl)benzenesulfonyl]-1-(pyridin-3-yl)piperazin-2-one](/img/structure/B2689924.png)







